(S)-Dtb-siphox
Overview
Description
(S)-Dtb-siphox is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry for the production of drugs with specific desired effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dtb-siphox typically involves the reaction of a phosphine oxide with a chiral diol. The process requires precise control of reaction conditions to ensure the desired enantiomer is obtained. Common reagents used in the synthesis include phosphine oxides, chiral diols, and various catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-Dtb-siphox undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The ligand can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction restores the phosphine form.
Scientific Research Applications
(S)-Dtb-siphox has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug development.
Medicine: this compound is valuable in the pharmaceutical industry for the production of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry: It is used in the production of fine chemicals and materials that require high enantioselectivity.
Mechanism of Action
The mechanism by which (S)-Dtb-siphox exerts its effects involves its role as a chiral ligand in catalytic reactions. The compound binds to a metal center, creating a chiral environment that facilitates the selective formation of one enantiomer over the other. This selectivity is crucial in producing compounds with the desired stereochemistry, which can significantly impact their biological activity and efficacy.
Comparison with Similar Compounds
®-Dtb-siphox: The enantiomer of (S)-Dtb-siphox, used in similar applications but with opposite stereochemistry.
BINAP: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.
TADDOL: A chiral diol used as a ligand in various catalytic reactions.
Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in catalytic reactions. Its ability to produce enantiomerically pure compounds makes it invaluable in the pharmaceutical industry, where the specific stereochemistry of a drug can determine its therapeutic effects and safety profile.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYAZLRTVWJGN-DYVQZXGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680626 | |
Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040274-18-7 | |
Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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